1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone

Description

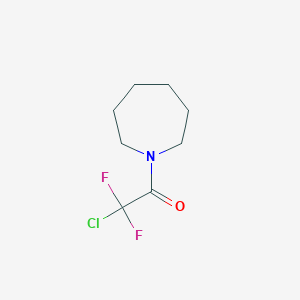

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is a heterocyclic organic compound with the molecular formula C₈H₁₂ClF₂NO (exact mass: 217.05 g/mol). It features a seven-membered azepane ring attached to a ketone group substituted with chlorine and two fluorine atoms at the α-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is also known by multiple synonyms, including 1-(Azepan-1-yl)-2-chloro-2,2-difluoroethanone, and is registered under CAS numbers 52227-33-5 and 1202864-83-2 .

The azepane ring provides a flexible scaffold that enhances binding affinity in drug-receptor interactions, while the electron-withdrawing chloro and difluoro substituents modulate reactivity and stability. These features are critical in medicinal chemistry for optimizing pharmacokinetic properties, such as metabolic resistance and bioavailability.

Properties

IUPAC Name |

1-(azepan-1-yl)-2-chloro-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClF2NO/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEOPVBTIOBFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone typically involves the reaction of azepane with a suitable chloro-difluoroacetylating agent. One common method is the reaction of azepane with 2-chloro-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted azepane derivatives.

Reduction: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroethanol.

Oxidation: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroacetic acid.

Scientific Research Applications

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with biological targets, potentially inhibiting their function. The azepane ring provides structural rigidity and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-chloro-2,2-difluoroethan-1-one

- Molecular Formula : C₈H₄BrClF₂O

- Molecular Weight : 269.47 g/mol

- Key Features : Replaces the azepanyl group with a bromophenyl substituent. The bromine atom increases molecular weight and polarizability, enhancing hydrophobic interactions in target binding. This compound is often used in Suzuki-Miyaura cross-coupling reactions due to its aryl bromide moiety .

2-Chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone

- Molecular Formula : C₁₃H₁₄ClF₂N₂O

- Molecular Weight : 290.71 g/mol

- The 2,4-difluorobenzyl group enhances lipophilicity, favoring blood-brain barrier penetration. This structural motif is common in antipsychotic and antimicrobial agents .

1-[2-(Difluoromethoxy)phenyl]ethanone

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : 186.16 g/mol

- Key Features : Features a difluoromethoxy group instead of the chloro-difluoro-ketone moiety. The electron-withdrawing difluoromethoxy group stabilizes aromatic systems against oxidative degradation, making it useful in agrochemicals .

Physicochemical Properties Comparison

*LogP values estimated using fragment-based methods.

Reactivity and Stability

- Electrophilic Reactivity: The α-chloro-difluoro-ketone group in this compound is highly electrophilic, facilitating nucleophilic substitutions (e.g., with amines or thiols). This contrasts with 1-[2-(difluoromethoxy)phenyl]ethanone, where the ketone is less activated due to the absence of α-halogens .

- Metabolic Stability: The azepane ring improves metabolic stability compared to smaller heterocycles (e.g., piperidine) by reducing ring-opening oxidation. However, 2-chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone may exhibit faster clearance due to piperazine’s susceptibility to N-oxidation .

Biological Activity

1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is a compound with the molecular formula and a molecular weight of 211.64 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula :

- Molecular Weight : 211.64 g/mol

- CAS Number : 52227-33-5

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its effects on cell growth and proliferation. Preliminary studies suggest that this compound may inhibit certain cellular pathways associated with tumor growth.

Research indicates that compounds similar to this compound can interfere with the spindle assembly checkpoint (SAC), a critical regulator of cell division. Inhibition of SAC components can lead to improper chromosome segregation and potentially induce apoptosis in cancer cells. This mechanism is particularly relevant for treating hematological malignancies and solid tumors .

Study 1: Inhibition of Tumor Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

This suggests that the compound has significant cytotoxic effects on these cancer cells.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in increased levels of phosphorylated histone H3, indicating mitotic arrest. Additionally, flow cytometry analysis showed an increase in the sub-G1 phase population, confirming apoptosis induction .

Safety and Toxicology

While preliminary findings are promising, toxicity studies are crucial for evaluating the safety profile of this compound. Current data suggest moderate toxicity at higher concentrations, necessitating further exploration into safe dosage ranges for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.